3-Amino-2-prop-2-enylcyclobutan-1-ol
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Overview
Description
3-Amino-2-prop-2-enylcyclobutan-1-ol: is a cyclobutane derivative with an amino group and a hydroxyl group attached to the cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cycloaddition Reaction: The synthesis of cyclobutane derivatives often involves [2+2] cycloaddition reactions.
Reduction of Nitro Compounds: Amines can be prepared by reducing nitro compounds using methods such as catalytic hydrogenation or metal-acid reduction.
Industrial Production Methods:
Catalytic Hydrogenation: This method involves the reduction of nitro compounds to amines using hydrogen gas in the presence of a catalyst such as palladium on carbon (Pd/C).
Hydrolysis of Epoxides: Another method involves the hydrolysis of epoxides in the presence of ammonia or amines to introduce the amino group.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The hydroxyl group in 3-Amino-2-prop-2-enylcyclobutan-1-ol can undergo oxidation to form ketones or aldehydes.
Reduction: The compound can be reduced to form various derivatives, depending on the reagents and conditions used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Ketones, aldehydes.
Reduction Products: Amino alcohols, cyclobutane derivatives.
Substitution Products: Substituted amines, amides.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 3-Amino-2-prop-2-enylcyclobutan-1-ol can be used as a building block in the synthesis of more complex organic molecules.
Biology:
Biological Activity Studies: The compound can be used to study the biological activity of cyclobutane derivatives and their potential as pharmaceuticals.
Medicine:
Drug Development: Due to its unique structure, the compound may serve as a lead compound in the development of new drugs with specific biological activities.
Industry:
Mechanism of Action
The mechanism of action of 3-Amino-2-prop-2-enylcyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
3-Amino-1,2-propanediol: This compound has a similar structure but lacks the cyclobutane ring.
Aziridines and Azetidines:
Uniqueness:
Structural Features: The presence of both an amino group and a hydroxyl group on the cyclobutane ring makes 3-Amino-2-prop-2-enylcyclobutan-1-ol unique compared to other similar compounds.
Reactivity: The compound’s reactivity is influenced by the strain in the cyclobutane ring and the presence of functional groups, making it a versatile building block for various chemical transformations.
Properties
IUPAC Name |
3-amino-2-prop-2-enylcyclobutan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO/c1-2-3-5-6(8)4-7(5)9/h2,5-7,9H,1,3-4,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRNSVXXFWPXNN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1C(CC1O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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